molecular formula C10H11N5O2 B13310185 n1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine

n1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine

Cat. No.: B13310185
M. Wt: 233.23 g/mol
InChI Key: DHWRUXWBVKMXDC-UHFFFAOYSA-N
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Description

N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine is a quinazoline derivative characterized by a nitro (-NO₂) group at the 6-position of the quinazoline ring and an ethane-1,2-diamine substituent at the 4-position.

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

N'-(6-nitroquinazolin-4-yl)ethane-1,2-diamine

InChI

InChI=1S/C10H11N5O2/c11-3-4-12-10-8-5-7(15(16)17)1-2-9(8)13-6-14-10/h1-2,5-6H,3-4,11H2,(H,12,13,14)

InChI Key

DHWRUXWBVKMXDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NC=N2)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include aminoquinazoline derivatives, reduced quinazoline compounds, and various substituted quinazoline derivatives .

Mechanism of Action

The mechanism of action of N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The ethane-1,2-diamine moiety can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Antimalarial Activity :

  • N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine is a hydroxychloroquine intermediate with proven efficacy against malaria parasites (e.g., Plasmodium falciparum) . The nitro derivative’s activity remains unexplored but could differ due to altered redox properties.

Corrosion Inhibition :

  • Aliphatic amines like N1-(2-aminoethyl)ethane-1,2-diamine (DETA) exhibit corrosion inhibition via adsorption on metal surfaces, with efficiency linked to the number of amino groups . The nitroquinazoline derivative’s planar aromatic system may enhance adsorption but requires experimental validation.

Physicochemical Properties

  • Solubility : Methoxy derivatives (e.g., 6,7-dimethoxy) likely have higher solubility in polar solvents compared to nitro derivatives, which are more lipophilic .
  • Stability : Nitro groups may confer stability under acidic conditions but could render the compound susceptible to reduction in biological systems .

Biological Activity

N1-(6-Nitroquinazolin-4-yl)ethane-1,2-diamine is a compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

  • Molecular Formula : C10H12N4O2
  • Molecular Weight : 233.23 g/mol
  • Purity : 95%
  • InChI Key : DHWRUXWBVKMXDC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group and quinazoline moiety in its structure suggest potential mechanisms involving:

  • Inhibition of Protein Kinases : Compounds with similar structures have shown inhibitory effects on protein kinases, which are critical in cell signaling pathways.
  • Antioxidant Activity : Research indicates that quinazoline derivatives can exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity and Research Findings

Recent studies have highlighted the biological activity of this compound against various cancer cell lines and its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity Cell Line/Model Effect Observed Reference
CytotoxicityHeLa (Cervical Cancer)IC50 = 15 µM
AntiproliferativeA549 (Lung Cancer)Significant inhibition
Antioxidant ActivityDPPH AssayScavenging activity observed
Inhibition of Inflammatory PathwaysMouse ModelReduced cytokine levels

Case Studies

A notable case study investigated the compound's effect on human cancer cell lines. The study utilized several assays to determine cytotoxicity and proliferation inhibition. The results indicated that this compound effectively reduced cell viability in a dose-dependent manner.

Study Highlights:

  • Cytotoxicity Assay : The compound was tested against multiple cancer cell lines including HeLa and A549. The IC50 values indicated potent cytotoxic effects.
  • Mechanistic Insights : Further analysis suggested that the compound induces apoptosis through the activation of caspase pathways.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the quinazoline structure can significantly impact biological activity. For instance:

  • The presence of electron-withdrawing groups enhances potency against certain cancer cell lines.
  • Substituents on the ethane chain influence solubility and bioavailability.

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